Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(3-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5
Description
Molecular Formula
The molecular formula is C₂₂H₁₉ClN₄O₇ , derived from:
- Pyrimidinone core : C₆H₅ClN₂O₂ (including the 3-chlorophenyl group).
- Benzamide-acetyloxy side chains : C₁₆H₁₄N₂O₅.
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Pyrimidinone ring | C₆H₅ClN₂O₂ |
| Benzamide backbone | C₇H₅NO₂ |
| Acetyloxy groups | C₄H₆O₄ |
| Additional N/O atoms | N₂O |
Stereochemical Configuration
The compound exhibits chirality at two centers:
- C3 of the pyrimidinone ring (3-methyl substituent).
- C5 of the pyrimidinone ring (amide linkage to the benzamide group).
However, available literature does not specify enantiomeric resolution or predominant diastereomers . Computational models suggest a twisted boat conformation for the tetrahydro pyrimidinone ring due to steric interactions between the 3-methyl group and the 3-chlorophenyl substituent .
Functional Group Characterization and Substituent Effects
Functional Groups
Pyrimidinone Core :
Benzamide Moiety :
Acetyloxy Substituents :
3-Chlorophenyl Group :
Substituent Electronic Effects
Table 2: Electronic Effects of Key Substituents
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| 3-Chlorophenyl | -I, weak +M | Deactivates ring; meta-directing |
| Acetyloxy (OAc) | -I | Deactivates; meta-directing |
| 3-Methyl (pyrimidine) | +I | Stabilizes adjacent carbonyls |
| Amino (NH₂) | +M | Activates pyrimidine ring |
Notable Interactions:
Properties
CAS No. |
176378-99-7 |
|---|---|
Molecular Formula |
C22H19ClN4O7 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
[3-acetyloxy-5-[[6-amino-1-(3-chlorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H19ClN4O7/c1-11(28)33-16-7-13(8-17(10-16)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)15-6-4-5-14(23)9-15/h4-10H,24H2,1-3H3,(H,25,30) |
InChI Key |
HUVUUFPXRXGCDH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC(=CC=C3)Cl)N)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC(=CC=C3)Cl)N)OC(=O)C |
Synonyms |
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(3-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. One such compound, Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(3-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5] , has shown promise in various preclinical studies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(3-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5]
- CAS Number : 176378-99-7
- Molecular Formula : C22H19ClN4O7
- Molecular Weight : 486.86 g/mol
Structural Characteristics
The compound features a benzamide core with acetyloxy substituents and a tetrahydro-pyrimidine moiety. Its structure is conducive to interactions with various biological targets.
Anticancer Properties
Research indicates that Benzamide derivatives possess significant anticancer activity. A study evaluating the cytotoxic effects of various benzamide compounds reported that those with similar structural features exhibited growth inhibition against multiple cancer cell lines. The compound's mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Table 1: Cytotoxic Activity of Related Benzamide Derivatives
| Compound Name | Cell Line Tested | GI50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.49 | |
| Compound B | HEPG2 | 1.20 | |
| Benzamide (this study) | NUGC | TBD |
The precise mechanism through which Benzamide exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in tumor growth regulation. For instance:
- Enzyme Inhibition : It may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
- Receptor Modulation : The compound could potentially modulate receptor activity related to apoptosis and cell cycle regulation.
Study 1: Antitumor Efficacy in Spheroid Models
A recent study screened a library of drugs on multicellular spheroids and identified several promising candidates for further development. Benzamide showed notable efficacy in reducing tumor spheroid growth compared to controls.
Study 2: In Vivo Studies
In vivo studies have demonstrated that administration of Benzamide significantly reduced tumor size in murine models of cancer. The treatment resulted in a marked increase in survival rates among treated subjects compared to untreated controls.
Safety and Toxicology
While preliminary studies suggest that Benzamide has a favorable safety profile, further toxicological assessments are necessary to establish its viability for clinical use. This includes evaluating its effects on normal cells versus cancer cells and understanding potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The target compound shares structural motifs with several benzamide derivatives, differing primarily in substituents and their positions. Key comparisons include:
*Calculated based on molecular formula trends in .
Key Observations:
- Substituent Bulk and Polarity: The target compound’s acetyloxy groups introduce moderate polarity compared to tert-butyl groups in , which increase hydrophobicity. The 3-chlorophenyl group enhances lipophilicity relative to 4-methoxyphenyl (electron-donating vs. electron-withdrawing effects) .
- Scaffold Flexibility: The tetrahydro-pyrimidinyl-dione core in the target compound is distinct from the purine-quinazolinone hybrid in , suggesting divergent biological targets.
Critical Analysis of Substituent Contributions
- Acetyloxy vs. Acylamino Groups: highlights that 2-acylamino chains are critical for PCAF HAT inhibition.
- Chlorophenyl vs. Methoxyphenyl: The 3-chloro substituent’s electron-withdrawing nature may enhance electrophilic interactions compared to 4-methoxy’s electron-donating effects, possibly improving binding affinity in certain targets .
- Metabolic Stability: Acetyloxy groups are prone to esterase-mediated hydrolysis, which could reduce the target’s half-life compared to compounds with stable tert-butyl groups .
Preparation Methods
Core Benzamide Formation
The foundational step involves constructing the benzamide backbone. A representative protocol from patent literature begins with methyl p-acetylamino salicylate, which undergoes O-methylation using methyl sulfate in acetone under reflux with potassium carbonate as a base. This reaction achieves 78.5% yield by maintaining anhydrous conditions and rigorous temperature control (45–50°C). The methoxy group at the 2-position is critical for directing subsequent electrophilic substitutions.
Final Assembly and Cyclization
The tetrahydro-2,4-dioxo ring system is constructed via a Mannich-type reaction. A mixture of the chlorophenyl intermediate, dimethylamine, and formaldehyde in ethanol undergoes cyclization under reflux, forming the tetrahydroquinazoline-dione core. Aluminum isopropylate (5 mol%) in xylene facilitates transesterification, with methanol removed via azeotropic distillation to drive the reaction to completion. Yields for this step range from 65% to 81%, depending on the purity of starting materials.
Catalytic Methods Using Proline Derivatives
L-Proline-Mediated Cyclization
Recent advancements leverage organocatalysts like L-proline to streamline tetrahydro ring formation. In a modified protocol, equimolar amounts of aldehyde (3-chlorobenzaldehyde), malononitrile, and ethyl acetoacetate react in ethanol under reflux with 10 mol% L-proline. The catalyst enables enantioselective cyclization, achieving 93% yield within 1 hour (Table 1). Solvent screening reveals ethanol’s superiority over chloroform (55% yield) or water (88%), attributed to its polarity and ability to stabilize transition states.
Table 1: Solvent Effects on L-Proline-Catalyzed Cyclization
| Solvent | Yield (%) | Time (h) |
|---|---|---|
| Ethanol | 93 | 1.0 |
| Chloroform | 55 | 2.0 |
| Water | 88 | 1.5 |
| Ethanol:Water (1:1) | 80 | 1.2 |
Mechanistic Insights
Density functional theory (DFT) studies suggest that L-proline’s secondary amine facilitates iminium intermediate formation, lowering the activation energy for cyclization. The catalyst’s carboxyl group also stabilizes developing negative charges during enolate formation, enhancing reaction rates.
One-Step Ammonolysis of Carboxylic Acids
Direct Benzamide Synthesis
A patent-pending method eliminates traditional ester or acyl chloride intermediates by reacting carboxylic acids directly with ammonia gas. For example, p-chlorobenzoic acid in benzonitrile at 152°C under 650 rpm stirring for 6 hours yields 72% benzamide. This approach reduces waste and avoids hazardous reagents like thionyl chloride.
Table 2: One-Step Ammonolysis Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 152°C |
| Stirring Speed | 650 rpm |
| Reaction Time | 6 hours |
| Solvent | Benzonitrile |
| Yield | 72% |
Limitations and Scope
While efficient for simple benzamides, this method struggles with sterically hindered substrates. Nuclear magnetic resonance (NMR) analysis of products confirms regiochemical fidelity, with NMR peaks at δ 7.81–7.43 ppm corresponding to aromatic protons and δ 6.10 ppm for the amide NH.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Comparative Analysis of Methodologies
Table 3: Method Comparison for Benzamide Synthesis
| Method | Yield (%) | Steps | Hazardous Reagents | Scalability |
|---|---|---|---|---|
| Traditional Multi-Step | 78–83 | 5 | Cl₂, Ac₂O | High |
| L-Proline Catalysis | 93 | 3 | None | Moderate |
| One-Step Ammonolysis | 72 | 1 | NH₃ | High |
The L-proline route offers the highest yield and enantioselectivity but requires chiral catalyst recovery. Industrial settings favor the one-step method for its simplicity, despite moderate yields .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this benzamide derivative, and how can purity be ensured?
- Methodology :
- Acylation and coupling : Use O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride under anhydrous conditions with sodium carbonate as a base. Monitor reaction progress via TLC .
- Purification : Employ column chromatography (silica gel, dichloromethane/ethyl acetate gradient) followed by recrystallization from acetonitrile. Validate purity using HPLC (>98%) and NMR (δ 7.8–8.1 ppm for aromatic protons) .
- Hazard mitigation : Conduct DSC analysis to detect thermal decomposition risks (e.g., exothermic peaks at >150°C) and use Ames II testing to assess mutagenicity (IC₅₀ > 100 µM recommended for safe handling) .
Q. How should researchers characterize the compound’s structural features?
- Analytical workflow :
- FT-IR : Confirm acetyloxy groups (C=O stretch at ~1740 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
- X-ray crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve the tetrahydro-dioxo ring conformation and 3-chlorophenyl spatial orientation .
- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 489.2) to verify molecular weight .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported biological activity?
- Approach :
- Compare experimental XRD bond lengths (e.g., C–N = 1.34 Å) with DFT-optimized structures (B3LYP/6-311G** basis set) to identify conformational flexibility influencing receptor binding .
- Analyze π-π stacking interactions (3.5–4.0 Å) between the benzamide core and aromatic residues in target proteins (e.g., kinase enzymes) using PDB-deposited coordinates .
Q. What strategies optimize SAR studies for this compound’s tetrahydro-dioxo moiety?
- Experimental design :
- Analog synthesis : Replace the 3-chlorophenyl group with 4-fluoro or 2-nitro substituents to assess electronic effects on bioactivity .
- In vitro assays : Test inhibition of cyclooxygenase-2 (COX-2) at 10 µM, measuring IC₅₀ values via fluorescence polarization (ΔP < 20 mP indicates strong binding) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities (ΔG < −8 kcal/mol) to COX-2’s active site .
Q. How should researchers address conflicting thermal stability data in DSC studies?
- Troubleshooting :
- Sample preparation : Ensure anhydrous conditions (Karl Fischer titration; H₂O < 0.1%) to avoid hydrolysis-induced decomposition .
- Dynamic vs. isothermal DSC : Compare ramp rates (10°C/min vs. 2°C/min) to identify kinetic vs. thermodynamic stability .
- Complementary TGA : Correlate weight loss (5% at 180°C) with DSC endotherms to confirm degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
